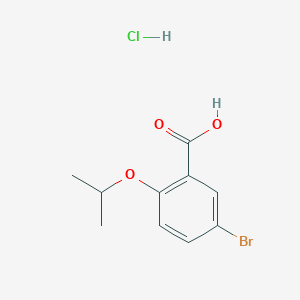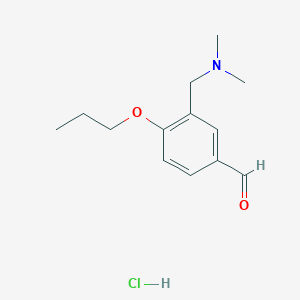
3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride
Overview
Description
3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride (DMPBHCl) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a white powder with a molecular weight of 322.9 g/mol and a melting point of 60-65°C. It is a derivative of benzaldehyde and is used as an intermediate in the synthesis of various compounds. It has been studied for its potential applications in medicine, biochemistry, and food science.
Scientific Research Applications
Chemical Synthesis and Reactivity
Iminium salts, including derivatives of 4-(Dimethylamino)benzaldehyde, have been explored for their unique reactivity in organic synthesis. For example, alkylations at the N atom or selectively at the O atom of 4-(Dimethylamino)benzaldehyde derivatives have been studied, showing potential in creating complex molecules through Meerwein alkylation processes. These reactions often yield products prone to hydrolysis, providing a route to various hydrotetrafluoroborates with potential applications in material science and synthetic chemistry (Froschauer et al., 2013).
Corrosion Inhibition
Derivatives of 4-(N,N-dimethylamino) benzaldehyde have been investigated as corrosion inhibitors for metals, demonstrating significant efficiency in protecting mild steel in acidic environments. This research highlights the compound's mixed-type inhibition behavior and strong adsorption properties, which are crucial for developing new corrosion-resistant materials and coatings (Singh et al., 2016).
Antimicrobial and Antioxidant Properties
Synthesized derivatives of 4-(N,N-dimethylamino) benzaldehyde have been evaluated for their in vitro antioxidant activities. The study of these compounds reveals promising results compared to standard antioxidants, which could lead to new treatments for oxidative stress-related diseases and the development of food preservatives or cosmetics with enhanced shelf-life and protective qualities (Yüksek et al., 2015).
Materials Science and Catalysis
In materials science, the formation of ground state twisted-internal-charge-transfer (TICT) conformers of 4-(dimethylamino)benzaldehyde derivatives in various solvents has been studied. These findings have implications for the design of molecular devices and materials with unique optical and electronic properties, potentially useful in sensors, organic electronics, and photonics (Kushto & Jagodzinski, 2000).
properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-propoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3;/h5-6,8,10H,4,7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVYNMJRSBMERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylaminomethyl-4-propoxy-benzaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B1532122.png)
![7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane](/img/structure/B1532123.png)

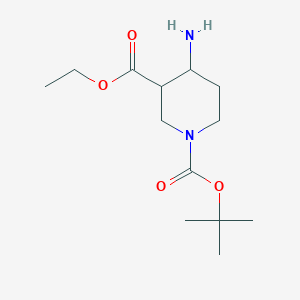
![tert-Butyl 2',4'-dioxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B1532127.png)
![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1532128.png)
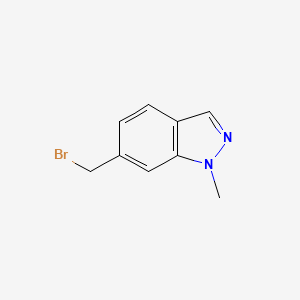

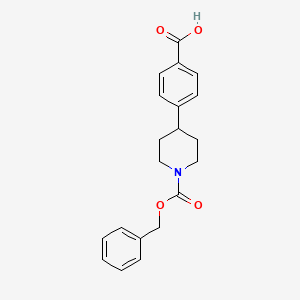
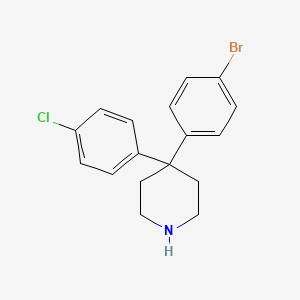
![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)

